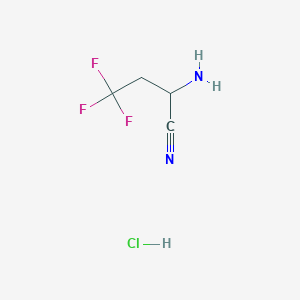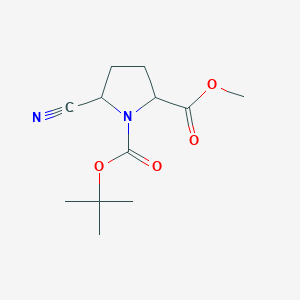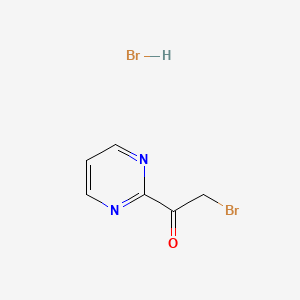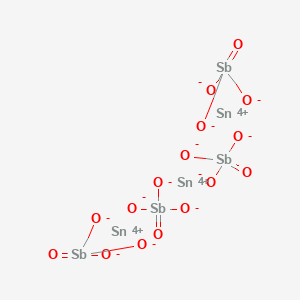
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride
Descripción general
Descripción
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is a chemical compound with the CAS Number: 1803598-49-3 . It has a molecular weight of 174.55 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-4,4,4-trifluorobutanenitrile hydrochloride . The InChI code is 1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H .Physical And Chemical Properties Analysis
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 174.55 .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Amino Acids
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride serves as a precursor in the synthesis of valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are synthesized through a series of steps starting from 4,4,4-trifluoro-3-methylbutanoic acid, involving conversion to a chiral oxazoline, SeO2-promoted oxidative rearrangement, face-selective hydrogenation, and hydrogenolysis-hydrolysis (Pigza, Quach, & Molinski, 2009).
Improved Synthesis Methods
There are ongoing efforts to improve the synthesis of 4-aminobutanenitrile, a compound related to 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride, which is an important intermediate for neurological disorder therapeutics. An improved method involves Co(II) catalyzed reduction or a modified Staudinger reduction, demonstrating the hydrochloride salt's stability at room temperature, which is preferred for storage (Capon, Avery, Purdey, & Abell, 2020).
Asymmetric Synthesis
The enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are highly demanded in drug design as bioisosteres of the leucine moiety. A specific method developed for large-scale preparation employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base, followed by alkylation and subsequent disassembly to reclaim the chiral auxiliary and obtain the target compound (Han et al., 2019).
Stereoselective Synthesis
Research has also focused on the stereoselective synthesis of functionalized α-trifluoromethylamines through the reaction of chiral 2-trifluoromethyl-1,3-oxazolidines with various silylated nucleophiles under Lewis acid activation. This method has been applied to the diastereoselective synthesis of various trifluoromethylated amines and acids, demonstrating the versatility of fluorinated intermediates in synthesizing complex molecules (Lebouvier et al., 2002).
Antiproliferative Activity
Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles synthesized from 2-guanidinobenzimidazole and heteroaromatic aldehydes, including derivatives of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride, have shown antiproliferative activity against several human cancer cell lines, highlighting their potential in cancer research (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-4,4,4-trifluorobutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNCNMBFIUKQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









methanone hydrobromide](/img/structure/B1379262.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)





